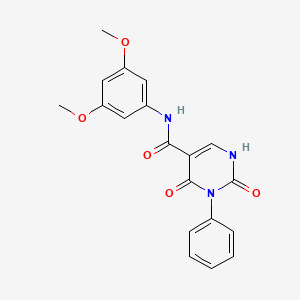

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

説明

This compound is a tetrahydropyrimidine derivative featuring a 3,5-dimethoxyphenyl substituent at the N-position and a phenyl group at the 3-position of the pyrimidine ring.

特性

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-26-14-8-12(9-15(10-14)27-2)21-17(23)16-11-20-19(25)22(18(16)24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,25)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDLQQBAGSPTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure and potential biological activities have made it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine ring and several substituents that influence its biological activity. The molecular formula is with a molecular weight of 379.4 g/mol. The IUPAC name is N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide against various cancer cell lines. For instance:

- Cytotoxicity : The compound exhibits significant cytotoxic effects on liver cancer cells (Hep-G2). In comparative studies, it showed an IC50 value lower than that of standard chemotherapeutic agents like staurosporine .

- Mechanism of Action : The mechanism underlying its anticancer effects involves interference with DNA replication and induction of DNA damage. Flow cytometric analysis has shown that treatment with this compound leads to cell cycle arrest by increasing the percentage of cells in the S phase while decreasing those in G1 and G2/M phases .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antitubercular Activity : Similar pyrimidine derivatives have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

- Antimicrobial Effects : Compounds with similar structures have demonstrated bactericidal effects against various bacterial strains without significant cytotoxicity to normal cells .

Table 1: Summary of Biological Activities

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound belongs to the tetrahydropyrimidine-carboxamide family. A key structural analog, 4-(3-((3,5-Bis(trifluoromethyl)benzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Compound 12p) , shares the tetrahydropyrimidine-carboxamide backbone but differs in substituents:

- Electron-withdrawing groups : Compound 12p includes trifluoromethyl (-CF₃) and fluorine substituents, which enhance metabolic stability and lipophilicity compared to the methoxy (-OCH₃) groups in the target compound .

- Aromatic systems : The indazol-5-yl group in 12p may confer stronger π-π stacking interactions in protein binding compared to the 3,5-dimethoxyphenyl group in the target compound.

Pyrimidine vs. Pyrazole Derivatives

describes pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ). Key differences include:

- Functional groups : The carboximidamide (-C(=NH)NH₂) group in pyrazole derivatives differs from the carboxamide (-CONH₂) in the target compound, altering hydrogen-bonding capacity and solubility.

Substituent Effects on Physicochemical Properties

*LogP values estimated using fragment-based methods (e.g., Moriguchi’s method).

Research Findings and Functional Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。